![molecular formula C8H7BrClNO2 B3043739 Methyl 4-amino-3-bromo-5-chlorobenzoate CAS No. 914636-88-7](/img/structure/B3043739.png)
Methyl 4-amino-3-bromo-5-chlorobenzoate
Overview
Description
Scientific Research Applications
Synthesis of Complex Chemical Structures
Methyl 4-amino-3-bromo-5-chlorobenzoate plays a critical role in the synthesis of complex chemical structures. For instance, it is used as an intermediate in the synthesis of various pharmaceutical agents. A notable example includes its use in the synthesis of the enterokinetic agent Rlo8512, highlighting its importance in pharmaceutical research and development (Willemsens et al., 2004).
Development of Antimicrobial Agents
The compound is instrumental in the development of antimicrobial agents. Research indicates its utilization in the synthesis of novel complexes with potent antimicrobial properties against a range of microorganisms, including gram-positive and gram-negative bacteria, as well as fungi (Osarodion, 2020).
Enhancer Activity in Pharmaceutical Compounds
Methyl 4-amino-3-bromo-5-chlorobenzoate is significant in enhancing the activity of certain pharmaceutical compounds. For instance, it has been used in the synthesis of derivatives that act as allosteric enhancers for A1 adenosine receptors, demonstrating its role in modifying and improving the efficacy of pharmaceuticals (Romagnoli et al., 2012).
Photodynamic Therapy in Cancer Treatment
The compound is also found in studies related to photodynamic therapy for cancer treatment. It is involved in the synthesis of compounds with high singlet oxygen quantum yield, which is crucial for effective Type II mechanisms in photodynamic therapy, a modern cancer treatment method (Pişkin et al., 2020).
Optoelectronics Device Applications
In the field of optoelectronics, this chemical is used in synthesizing materials with nonlinear optical properties. These properties are essential for the development of optoelectronics devices, indicating its significance in advancing technology in this area (Babu et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of Methyl 4-amino-3-bromo-5-chlorobenzoate is currently unknown due to the lack of scientific studies on this specific compound . The compound’s interaction with its targets and any resulting changes would need to be determined through experimental studies.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s effectiveness . .
properties
IUPAC Name |
methyl 4-amino-3-bromo-5-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRRVAUVDDHKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-bromo-5-chlorobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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